molecular formula C16H22Cl2N2O2 B2680401 2,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide CAS No. 954077-18-0

2,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2680401
CAS No.: 954077-18-0
M. Wt: 345.26
InChI Key: YTAASOAEHYQKEW-UHFFFAOYSA-N
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Description

2,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound of significant interest in pharmaceutical and biochemical research. This benzamide derivative features a 2,4-dichlorophenyl group attached to a substituted piperidine moiety via a methylene bridge. The piperidine ring is further functionalized with a 2-methoxyethyl group, contributing to the molecule's physicochemical properties. The structural motif of a disubstituted benzamide is found in various compounds with diverse biological activities. For instance, structurally related molecules are known to act as enzyme inhibitors, which are crucial tools for investigating cellular signaling pathways and metabolic processes . Furthermore, the compound's specific arrangement, containing a basic amine center and aromatic chlorine atoms, classifies it as a potential cationic amphiphile. Compounds with this profile have been extensively studied for their ability to inhibit lysosomal phospholipase A2 (PLA2G15), a key mechanism underlying drug-induced phospholipidosis . This makes such compounds valuable for constructing in vitro models to study this form of drug toxicity and for screening programs aimed at mitigating phospholipidosis in drug development. Researchers may also explore this chemical as a precursor or intermediate in the synthesis of more complex molecules for probing neurological targets, given that related piperidine-containing compounds are investigated for their receptor interactions. This product is provided for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2,4-dichloro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O2/c1-22-9-8-20-6-4-12(5-7-20)11-19-16(21)14-3-2-13(17)10-15(14)18/h2-3,10,12H,4-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAASOAEHYQKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxyethyl Group: The methoxyethyl group is introduced via nucleophilic substitution reactions, where the piperidine intermediate reacts with a suitable methoxyethyl halide.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2,4-dichlorobenzoyl chloride with the piperidine intermediate in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the benzamide core.

    Substitution: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dechlorinated benzamide derivatives.

    Substitution: Benzamide derivatives with various substituents replacing the chlorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Piperidine/Benzamide Core

Key structural variations among analogs include:

  • Isopropyl (BG16142): Increases lipophilicity, possibly reducing solubility . Naphthylmethyl ( compound): Bulky aromatic group reduces binding affinity (IC50 = 110,000 nM for SLC6A11) . Dimethylamino cyclohexyl (AH-7921): Confers opioid activity but lower potency (0.8× morphine) .
  • Benzamide halogenation :
    • 2,4-Dichloro (target compound): Common in glycine transport inhibitors (e.g., [¹⁸F]CFPyPB) and opioid agonists (e.g., U-47700) .
    • 3,4-Dichloro (AH-7921): Associated with opioid receptor binding .
    • Fluorinated derivatives (e.g., 5a in ): Modulate electron density and metabolic stability .

Pharmacological Activity

Compound Name Substituent on Piperidine Biological Activity IC50/EC50 Reference
Target Compound 2-methoxyethyl Glycine Transport Inhibition* Not reported
BG16142 isopropyl Undisclosed -
AH-7921 dimethylamino cyclohexyl Opioid Agonist 0.8× morphine
[¹⁸F]CFPyPB propylsulfonyl Glycine Transport Inhibitor Not reported
2,4-Dichloro-N-[1-(naphthalen-2-ylmethyl)piperidin-4-yl]benzamide naphthylmethyl SLC6A11 Inhibitor 110,000 nM

*Inferred from structural similarity to [¹⁸F]CFPyPB, a glycine transporter ligand .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to isopropyl (BG16142) or naphthylmethyl substituents .
  • Metabolic Stability : Fluorinated derivatives (e.g., 5a in ) exhibit enhanced resistance to oxidative metabolism, whereas halogenated benzamides (e.g., AH-7921) may face dehalogenation .
  • CNS Penetration : The 2-methoxyethyl group’s moderate lipophilicity may facilitate blood-brain barrier crossing, critical for CNS targets like glycine transporters .

Therapeutic Implications

  • Opioid Activity : Analogs like AH-7921 highlight the risk of off-target opioid effects, necessitating selectivity studies .

Biological Activity

2,4-Dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide, also known by its CAS number 954077-18-0, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C16H22Cl2N2O2C_{16}H_{22}Cl_2N_2O_2, with a molecular weight of approximately 345.3 g/mol. The compound features a dichlorobenzamide structure, which is significant for its interactions with biological targets.

PropertyValue
CAS Number954077-18-0
Molecular FormulaC₁₆H₂₂Cl₂N₂O₂
Molecular Weight345.3 g/mol

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For example, studies have shown that derivatives of benzamide can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and morphological changes indicative of programmed cell death .

Case Study:
A study evaluated the cytotoxic effects of related benzamide derivatives on the MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines using MTT assays. The results demonstrated that certain derivatives were more potent than the positive control, cisplatin, particularly against the MDA-MB-231 cell line .

The anticancer activity of benzamide derivatives often involves:

  • Induction of Apoptosis: Morphological changes and DNA fragmentation were observed in treated cells.
  • Cell Cycle Arrest: Specific compounds were shown to increase sub-G1 phase populations in cell cycle analyses, indicating a halt in cell proliferation .

Pharmacological Implications

The pharmacological profile of this compound suggests potential applications in cancer therapy. Its structural characteristics may facilitate interactions with target proteins involved in cell survival and proliferation.

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